molecular formula C14H22ClNO2 B1452478 Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride CAS No. 1333871-48-9

Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride

Cat. No.: B1452478
CAS No.: 1333871-48-9
M. Wt: 271.78 g/mol
InChI Key: FISZFSVTWGVDTP-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C14H22ClNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride typically involves the reaction of 4-tert-butylbenzaldehyde with methylamine and a suitable esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amination processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride
  • Methyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride
  • Methyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride

Uniqueness

Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

methyl 3-amino-3-(4-tert-butylphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-14(2,3)11-7-5-10(6-8-11)12(15)9-13(16)17-4;/h5-8,12H,9,15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISZFSVTWGVDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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